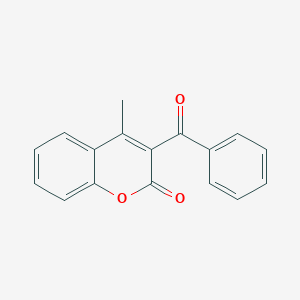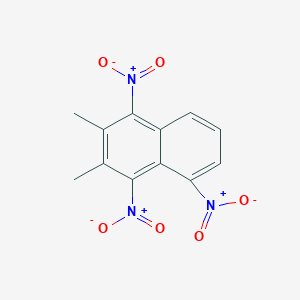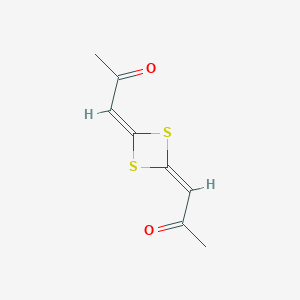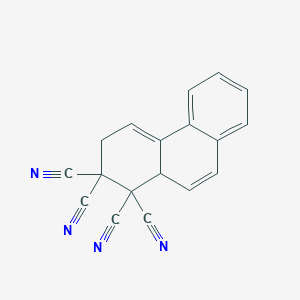
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- is a chemical compound with the molecular formula C18H10N4 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains four nitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- typically involves the reaction of phenanthrene derivatives with nitrile-containing reagents. One common method is the reaction of phenanthrene with tetracyanoethylene in the presence of a catalyst under controlled temperature and pressure conditions. The reaction proceeds through a series of steps, including cycloaddition and subsequent hydrogenation, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenanthrene derivatives.
科学的研究の応用
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- involves its interaction with specific molecular targets and pathways. The nitrile groups can form strong interactions with metal ions and other electrophilic species, leading to various biological and chemical effects. The compound’s polycyclic aromatic structure allows it to intercalate with DNA and other biomolecules, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
1,1,2,2-Tetracyanoethylene: A related compound with four nitrile groups but a different core structure.
Phenanthrene: The parent compound without the nitrile groups.
1,2,3,4-Tetracyanobenzene: Another compound with multiple nitrile groups attached to a benzene ring.
Uniqueness
1,1,2,2-Phenanthrenetetracarbonitrile, 3,10a-dihydro- is unique due to its combination of a polycyclic aromatic core and multiple nitrile groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
51958-62-4 |
|---|---|
分子式 |
C18H10N4 |
分子量 |
282.3 g/mol |
IUPAC名 |
3,10a-dihydrophenanthrene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H10N4/c19-9-17(10-20)8-7-15-14-4-2-1-3-13(14)5-6-16(15)18(17,11-21)12-22/h1-7,16H,8H2 |
InChIキー |
VGCWNNAHNQZECD-UHFFFAOYSA-N |
正規SMILES |
C1C=C2C(C=CC3=CC=CC=C23)C(C1(C#N)C#N)(C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



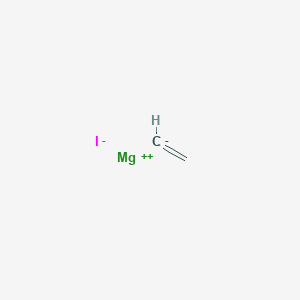
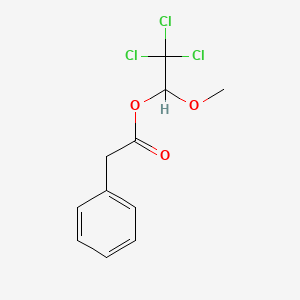

![6-Acetyl-8-oxa-6-azabicyclo[3.2.1]octan-7-one](/img/structure/B14655004.png)
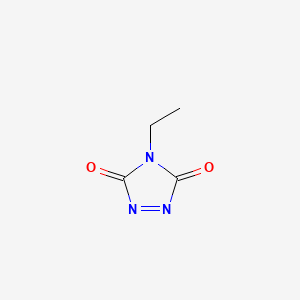
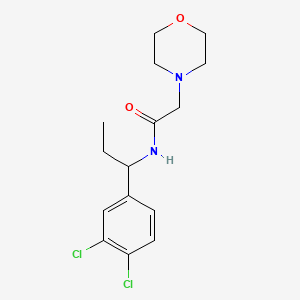


![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
![2,4-Dichloro-6-[(methylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14655039.png)
